
N-(4-methylphenyl)pyridin-2-amine
概述
描述
N-(4-methylphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H12N2. It is a derivative of pyridine, where the amino group is substituted at the second position and the phenyl group is substituted at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 4-methylaniline in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
2-chloropyridine+4-methylaniline→2-Pyridinamine, N-(4-methylphenyl)-
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
化学反应分析
Types of Reactions
N-(4-methylphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted pyridines and anilines.
科学研究应用
N-(4-methylphenyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(4-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- **2-Pyridinamine, N-(4-chlorophenyl)-
- **2-Pyridinamine, N-(4-bromophenyl)-
- **2-Pyridinamine, N-(4-fluorophenyl)-
Uniqueness
N-(4-methylphenyl)pyridin-2-amine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds.
属性
CAS 编号 |
51263-27-5 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) |
InChI 键 |
CKCDXUMOIWFAQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

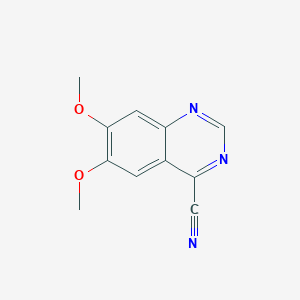
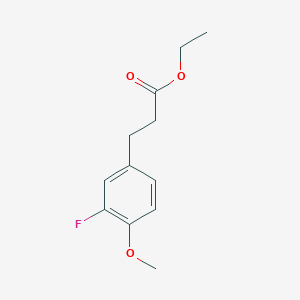
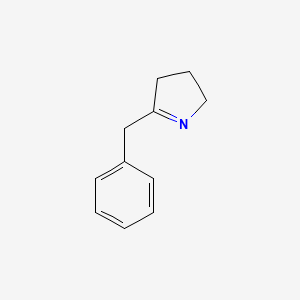
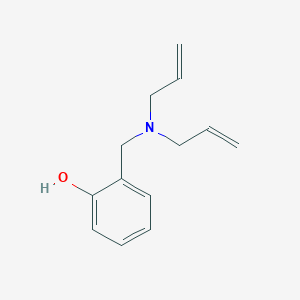
![Cyclohexanecarboxaldehyde, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8800071.png)
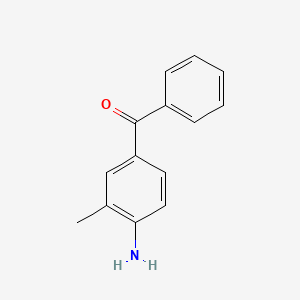
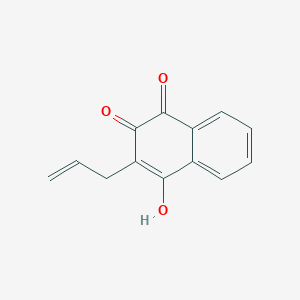
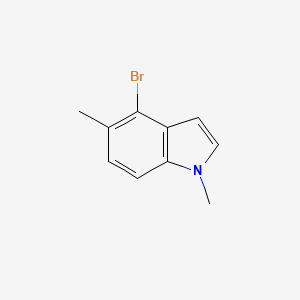
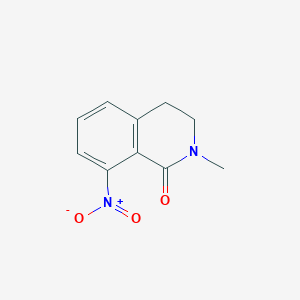
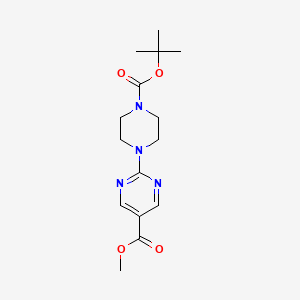
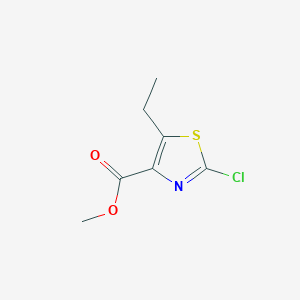
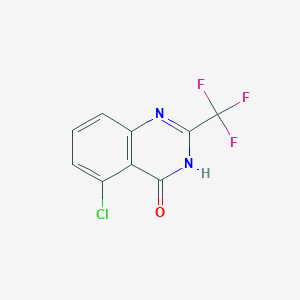
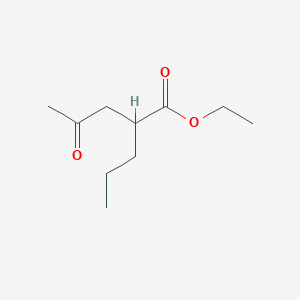
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)-1-methylcyclobutanol](/img/structure/B8800151.png)
